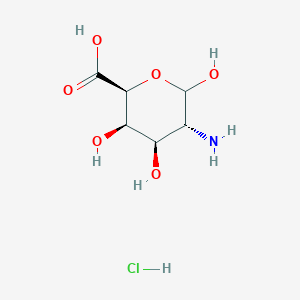

D-Aminogalacturonic Acid Hydrochloride

Beschreibung

BenchChem offers high-quality D-Aminogalacturonic Acid Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Aminogalacturonic Acid Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H12ClNO6 |

|---|---|

Molekulargewicht |

229.61 g/mol |

IUPAC-Name |

(2S,3R,4R,5R)-5-amino-3,4,6-trihydroxyoxane-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO6.ClH/c7-1-2(8)3(9)4(5(10)11)13-6(1)12;/h1-4,6,8-9,12H,7H2,(H,10,11);1H/t1-,2-,3-,4+,6?;/m1./s1 |

InChI-Schlüssel |

ADRQPIGNSYNVLW-OVRDBETASA-N |

Isomerische SMILES |

[C@@H]1([C@H]([C@H](OC([C@@H]1N)O)C(=O)O)O)O.Cl |

Kanonische SMILES |

C1(C(C(C(OC1O)C(=O)O)O)O)N.Cl |

Herkunft des Produkts |

United States |

Biological Significance of D-Aminogalacturonic Acid in Vi Antigen Synthesis

The following technical guide details the biological significance, biosynthetic pathways, and experimental characterization of D-aminogalacturonic acid (specifically its N-acetylated derivative, GalNAcA) as the fundamental building block of the Salmonella Typhi Vi antigen.

Executive Summary

The virulence of Salmonella enterica serovar Typhi (S.[1][2][3][4][5][6][7][8][9] Typhi), the etiological agent of typhoid fever, is inextricably linked to the expression of the Vi capsular polysaccharide.[1][2][4][10][11] Structurally, the Vi antigen is a linear homopolymer of

While often discussed as a polymer, the biological potency of the Vi antigen rests on the unique physicochemical properties of its monomeric scaffold: D-aminogalacturonic acid . This sugar derivative combines a carboxylic acid at C-6 (conferring negative charge) with an acetamido group at C-2 (providing steric bulk and hydrogen bonding potential). This guide analyzes the biosynthetic conversion of UDP-GlcNAc to this rare sugar, its polymerization, and its critical role in immune evasion.

Molecular Architecture: The GalNAcA Scaffold

The Vi antigen is not merely a passive shield; it is a highly specific molecular barrier. Its backbone consists exclusively of

Structural Specifications

| Feature | Specification | Biological Impact |

| Monomer | Zwitterionic potential (masked by N-acetylation); C6-COOH provides anionic charge. | |

| Linkage | Creates a semi-rigid helical structure that masks the underlying LPS O-antigen. | |

| Modification | O-acetylation at C-3 (60–90%) | Critical for immunogenicity; protects the glycosidic bond from exoglycosidases. |

| Molecular Weight | High MW is required for T-cell independent immune activation (in native form). |

Key Insight: The C-6 carboxyl group of the D-aminogalacturonic acid scaffold is essential. Unlike neutral polysaccharides, the anionic nature of Vi antigen repels phagocytes via electrostatic repulsion and prevents the deposition of complement factor C3b.

Biosynthetic Machinery: The viaB Locus

The synthesis of D-aminogalacturonic acid and its assembly into the Vi polymer occurs in the cytoplasm, orchestrated by the viaB locus located on Salmonella Pathogenicity Island 7 (SPI-7).[3]

Enzymatic Pathway

The synthesis does not start with galacturonic acid but rather with the abundant precursor UDP-N-acetylglucosamine (UDP-GlcNAc) .

-

Oxidation (TviB): The pathway initiates with the oxidation of UDP-GlcNAc at the C-6 position by TviB (UDP-GlcNAc 6-dehydrogenase), yielding UDP-N-acetylglucosaminuronic acid (UDP-GlcNAcA).[12][13] This is the committed step, introducing the acidic functionality.

-

Epimerization (TviC): The enzyme TviC acts as a 4-epimerase, inverting the stereochemistry at C-4 of UDP-GlcNAcA to produce UDP-N-acetylgalactosaminuronic acid (UDP-GalNAcA) .[9][12][13]

-

Polymerization (TviE): The glycosyltransferase TviE polymerizes the UDP-GalNAcA monomers.

-

O-Acetylation (TviD): TviD transfers acetyl groups to the C-3 position of the polymer backbone.

Pathway Visualization

The following diagram illustrates the stepwise enzymatic conversion and regulation.

Figure 1: Enzymatic cascade converting UDP-GlcNAc to the mature Vi antigen.[4][9][12][13][14] TviB and TviC are the critical enzymes generating the GalNAcA monomer.[9][13]

Biological Mechanism of Action

The presence of the GalNAcA polymer confers distinct survival advantages to S. Typhi.[1][2][3][4][6][7][8][10][11][15][16][17]

Immune Evasion Mechanisms

-

Inhibition of Phagocytosis: The negative charge of the carboxyl group on each GalNAcA residue creates a hydrophilic shield. This prevents the hydrophobic interaction required for neutrophil phagocytosis.

-

Complement Resistance: The Vi capsule sterically hinders the binding of C3b to the bacterial surface, preventing the formation of the Membrane Attack Complex (MAC).

-

LPS Masking: By covering the O-antigen, Vi prevents recognition by anti-LPS antibodies, which are abundant in human serum.

Regulation via Osmolarity

Expression of the viaB locus is tightly regulated by osmolarity, ensuring Vi antigen is produced only when the bacterium is inside the host (low osmolarity, e.g., blood/tissue) and repressed in the high-osmolarity environment of the intestine.

Figure 2: Regulatory network controlling Vi antigen synthesis. Low osmolarity triggers the RcsB-TviA axis, activating the viaB locus.

Experimental Protocols: Isolation and Analysis

For researchers developing Vi-conjugate vaccines, accurate quantification and characterization of the GalNAcA content are critical.

Protocol: Enzymatic Hydrolysis & HPAEC-PAD Analysis

To analyze the D-aminogalacturonic acid content, the polymer must be depolymerized without destroying the labile acetyl groups (if O-acetylation analysis is required) or the sugar ring.

Step 1: Vi Antigen Extraction

-

Harvest S. Typhi cells grown in low-osmolarity media.[1]

-

Precipitate with hexadecyltrimethylammonium bromide (Cetavlon) to isolate acidic polysaccharides.

-

Purify via ethanol precipitation and size-exclusion chromatography.

Step 2: Acid Hydrolysis (for Monomer Analysis)

-

Reagent: 2M Trifluoroacetic acid (TFA).

-

Condition: 100°C for 2 hours. Note: This removes N- and O-acetyl groups, yielding D-galactosaminuronic acid (GalNwcA).

-

Neutralization: Evaporate TFA under nitrogen stream.

Step 3: HPAEC-PAD Quantification High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for underivatized sugar acids.

-

Column: Dionex CarboPac PA1.

-

Eluent: Sodium Acetate gradient (50–200 mM) in 100 mM NaOH.

-

Detection: PAD waveform for carbohydrates.

-

Standard: Authentic D-galactosaminuronic acid (often requiring custom synthesis or enzymatic preparation).

Protocol: Colorimetric Assay (O-Acetyl Quantification)

Since the biological function relies on O-acetylation, this must be quantified separately.

-

Reaction: Mix Vi antigen sample with alkaline hydroxylamine (Hestrin method).

-

Development: Add acidic ferric chloride solution.

-

Measurement: Absorbance at 540 nm.

-

Calculation: Compare against an acetylcholine chloride standard curve.

Therapeutic Implications

The D-aminogalacturonic acid polymer is a T-cell independent antigen (TI-2), meaning it induces poor memory in infants.

-

Conjugate Vaccines: Coupling the Vi polymer to a carrier protein (e.g., Tetanus Toxoid or CRM197) recruits T-cell help, allowing for affinity maturation and memory B-cell formation.

-

Drug Targets: Inhibitors of TviB or TviC are potential anti-virulence drugs.[9] Blocking these enzymes prevents the formation of the GalNAcA precursor, stripping the bacterium of its capsule and rendering it susceptible to phagocytosis.

References

-

Zhang, X. et al. (2006). Vi Antigen Biosynthesis in Salmonella typhi: Characterization of UDP-N-acetylglucosamine C-6 Dehydrogenase (TviB) and UDP-N-acetylglucosaminuronic Acid C-4 Epimerase (TviC). Biochemistry. Link

-

Pickard, D. et al. (1994).[10] Characterization of defined ompR mutants of Salmonella typhi: ompR is involved in the regulation of Vi polysaccharide expression. Infection and Immunity. Link

-

Szu, S. C. et al. (1991).[7] Relation between structure and immunologic properties of the Vi capsular polysaccharide. Infection and Immunity. Link

-

Virlogeux, I. et al. (1995). Role of the viaB locus in synthesis, transport, and expression of Salmonella typhi Vi antigen. Microbiology. Link

-

Liston, S. D. et al. (2016). Unique lipid anchor attaches Vi antigen capsule to the surface of Salmonella enterica serovar Typhi. PNAS. Link

-

Winter, S. E. et al. (2008). The Salmonella enterica Serotype Typhi Vi Capsular Antigen Is Expressed after the Bacterium Enters the Ileal Mucosa.[5] Infection and Immunity. Link

Sources

- 1. Regulation of Vi Capsular Polysaccharide Synthesis in Salmonella enterica Serotype Typhi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Frontiers | The Virulence Polysaccharide of Salmonella Typhi Suppresses Activation of Rho Family GTPases to Limit Inflammatory Responses From Epithelial Cells [frontiersin.org]

- 9. Vi Antigen Biosynthesis in Salmonella typhi: Characterization of UDP-N-acetylglucosamine C-6 Dehydrogenase (TviB) and UDP-N-acetylglucosaminuronic Acid C-4 Epimerase (TviC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reexamination of the protective role of the capsular polysaccharide (Vi antigen) of Salmonella typhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vi antigen biosynthesis in Salmonella typhi: characterization of UDP-N-acetylglucosamine C-6 dehydrogenase (TviB) and UDP-N-acetylglucosaminuronic acid C-4 epimerase (TviC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Investigation of core machinery for biosynthesis of Vi antigen capsular polysaccharides in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of Salmonella Typhi Vi Antigen and Secretory Systems on Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Relation between structure and immunologic properties of the Vi capsular polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of D-Aminogalacturonic Acid HCl

Foreword: Understanding the Core of a Unique Glycomimetic Building Block

In the landscape of modern drug discovery and development, the pursuit of novel molecular scaffolds that offer both structural diversity and enhanced pharmacological profiles is paramount. Among the myriad of building blocks available to the medicinal chemist, sugar-derived structures, or glycomimetics, hold a special place.[1] They provide a rich stereochemical framework and the potential for specific biological interactions. D-Aminogalacturonic Acid Hydrochloride (D-AgaA HCl) emerges as a particularly interesting, yet underexplored, member of this class. Its structure, combining the features of a galacturonic acid with an amino group, presents a unique set of physicochemical properties that are critical to its application as a chiral intermediate and a precursor for more complex therapeutic agents.[2][3][4]

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data points to provide a deeper understanding of the causality behind the physicochemical characteristics of D-Aminogalacturonic Acid HCl. We will delve into its structural attributes, solubility, stability, and spectral properties, offering not only what is known but also a clear, experimentally-grounded roadmap for determining these parameters in your own laboratory. The insights provided herein are intended to empower you to harness the full potential of this versatile building block in your research and development endeavors.

Molecular Structure and Core Physicochemical Data

The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties. D-Aminogalacturonic Acid HCl is the hydrochloride salt of 2-amino-2-deoxy-D-galacturonic acid. The presence of a carboxylic acid, an amine, and multiple hydroxyl groups on a pyranose ring structure dictates its behavior in various chemical and biological systems.

Structural Formula and Key Identifiers

-

Chemical Name: 2-Amino-2-deoxy-D-galacturonic acid hydrochloride

-

Synonyms: D-Aminogalacturonic Acid HCl, 2-Amino-2-deoxygalacturonic Acid Hydrochloride[5]

-

Molecular Formula: C₆H₁₂ClNO₆[5]

-

Molecular Weight: 229.62 g/mol [6]

Below is a diagram illustrating the logical relationship between the core functional groups that define the properties of D-Aminogalacturonic Acid HCl.

Caption: Key structural features of D-Aminogalacturonic Acid HCl.

Summary of Core Physicochemical Data

The following table summarizes the key physicochemical properties of D-Aminogalacturonic Acid HCl. It is important to note that while some data is available, other parameters are inferred from related structures like D-Galacturonic Acid and require experimental verification.

| Property | Value / Expected Behavior | Rationale / Reference Compound |

| Appearance | White to off-white crystalline solid | Typical for carbohydrate derivatives and their salts. |

| Melting Point | Decomposes around 150°C | This is a common characteristic for complex sugar acids.[7] |

| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol). Limited solubility in non-polar organic solvents. | The hydrochloride salt form enhances aqueous solubility. Salts of organic compounds are generally less soluble in non-polar solvents.[8] For comparison, aminoguanidine hydrochloride is highly soluble in PBS (pH 7.2).[9] |

| pKa | Expected to have at least two pKa values: one for the carboxylic acid (around 3-4) and one for the protonated amine (around 7-8). | The pKa of the carboxylic acid is influenced by the electron-withdrawing groups on the pyranose ring. The pKa of the amine is typical for primary amino groups. |

| Stability | Stable under standard ambient conditions (room temperature, dry).[7] Susceptible to degradation at elevated temperatures and in strongly acidic or basic aqueous solutions. | The glycosidic linkage and ester (if formed) can be susceptible to hydrolysis.[10] |

Solubility Profile: A Guide to Solvent Selection

A comprehensive understanding of a compound's solubility is critical for its application in synthesis, formulation, and biological assays. As the hydrochloride salt of a polar, multifunctional molecule, D-Aminogalacturonic Acid HCl is anticipated to exhibit a distinct solubility profile.

Theoretical Considerations

The presence of multiple polar functional groups (hydroxyl, carboxylic acid, and a protonated amine) makes the molecule highly capable of forming hydrogen bonds with protic solvents like water and alcohols. The ionic nature of the hydrochloride salt further enhances its solubility in polar media. Conversely, its polarity makes it poorly soluble in non-polar solvents such as hexane or dichloromethane.

Experimental Protocol for Determining Solubility

A reliable method for determining the solubility of D-Aminogalacturonic Acid HCl is the isothermal equilibrium method.

Objective: To quantitatively determine the solubility of D-Aminogalacturonic Acid HCl in various solvents at a specified temperature.

Materials:

-

D-Aminogalacturonic Acid HCl

-

Solvents: Deionized water, methanol, ethanol, DMSO, and a non-polar solvent like ethyl acetate.

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable detector (e.g., RI or ELSD) or a UV-Vis spectrophotometer if the compound has a chromophore or can be derivatized.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of D-Aminogalacturonic Acid HCl to a known volume of each solvent in separate sealed vials. The excess solid should be clearly visible.

-

Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette.

-

Centrifuge the withdrawn sample to remove any remaining suspended solid particles.

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-RI) to determine the concentration of D-Aminogalacturonic Acid HCl.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

The following diagram outlines the experimental workflow for determining solubility.

Caption: Workflow for solubility determination.

Acidity and Basicity: The pKa Values

The pKa values of the carboxylic acid and the amino group are fundamental to understanding the ionization state of D-Aminogalacturonic Acid HCl at different pH values. This knowledge is crucial for designing reaction conditions, developing formulations, and predicting its behavior in biological systems.

Expected pKa Values

-

Carboxylic Acid: The pKa of a typical carboxylic acid is around 4.75. However, the electron-withdrawing effects of the adjacent hydroxyl groups and the pyranose ring oxygen are expected to increase the acidity, lowering the pKa to a range of 3-4.

-

Amine: The pKa of the conjugate acid of a primary amine is typically around 9-10. The presence of nearby electronegative oxygen atoms may slightly decrease this value.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining pKa values.

Objective: To determine the pKa values of the carboxylic acid and amino groups of D-Aminogalacturonic Acid HCl.

Materials:

-

D-Aminogalacturonic Acid HCl

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), both carbonate-free.

-

Calibrated pH meter with a combination electrode.

-

Stir plate and stir bar.

-

Burette.

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of D-Aminogalacturonic Acid HCl and dissolve it in a known volume of deionized water.

-

-

Titration with Base:

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Begin stirring and record the initial pH.

-

Add small, precise increments of the standardized NaOH solution from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence points.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

Determine the equivalence points from the inflection points of the titration curve (or by analyzing the first or second derivative of the curve).

-

The pKa values correspond to the pH at the half-equivalence points.

-

The following diagram illustrates the logical flow of pKa determination.

Caption: Logical flow for pKa determination via titration.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for structural elucidation and confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in D₂O):

-

Anomeric Proton (H-1): A doublet in the region of 5.0-5.5 ppm with a small coupling constant (J ≈ 3-4 Hz) for the α-anomer or a larger coupling constant (J ≈ 7-8 Hz) for the β-anomer.

-

Ring Protons (H-2 to H-5): A complex series of multiplets between 3.5 and 4.5 ppm. The chemical shift and coupling patterns are highly dependent on the stereochemistry.

-

H-2 Proton: The chemical shift will be influenced by the adjacent amino group.

Expected ¹³C NMR Spectral Features (in D₂O):

-

Carbonyl Carbon (C-6): A signal in the downfield region, typically around 170-180 ppm.[11]

-

Anomeric Carbon (C-1): A signal around 90-100 ppm.[11]

-

Ring Carbons (C-2 to C-5): Signals in the range of 60-80 ppm.[11] The C-2 signal will be directly attached to the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups and water of hydration, if present.[12][13]

-

N-H Stretch: A medium intensity band in the 3000-3300 cm⁻¹ region, potentially overlapping with the O-H stretch, corresponding to the amine hydrochloride.

-

C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the pyranose ring.[13]

-

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ for the carboxylic acid carbonyl group.[13]

-

N-H Bend: A band around 1500-1600 cm⁻¹.

-

C-O Stretch: Strong bands in the "fingerprint" region, between 1000 and 1300 cm⁻¹, corresponding to the C-O bonds of the alcohols and the carboxylic acid.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. For D-Aminogalacturonic Acid HCl, electrospray ionization (ESI) would be a suitable technique. The expected [M+H]⁺ ion would be observed at m/z 194.06, corresponding to the free amine form (C₆H₁₁NO₆).

Stability Profile

The stability of D-Aminogalacturonic Acid HCl is a critical parameter for its storage, handling, and use in multi-step syntheses or as part of a final drug product.

Solid-State Stability

In its solid, crystalline form, D-Aminogalacturonic Acid HCl is expected to be stable under standard laboratory conditions (i.e., protected from moisture and excessive heat).[7] Long-term storage should be in a tightly sealed container in a cool, dry place.

Solution Stability and Degradation Pathways

In solution, the stability of D-Aminogalacturonic Acid HCl is highly dependent on pH and temperature.[14][15]

-

Acidic Conditions: Under strongly acidic conditions and elevated temperatures, the glycosidic bond can be susceptible to hydrolysis, leading to ring-opening.

-

Basic Conditions: In alkaline solutions, epimerization at carbons adjacent to carbonyl groups can occur. The free amine may also be susceptible to oxidation.

-

Thermal Stress: Elevated temperatures in solution can accelerate both acid- and base-catalyzed degradation pathways.[16]

Experimental Protocol for a Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of D-Aminogalacturonic Acid HCl under various stress conditions.

Materials:

-

D-Aminogalacturonic Acid HCl

-

Solutions of HCl (e.g., 0.1 M), NaOH (e.g., 0.1 M), and H₂O₂ (e.g., 3%)

-

Temperature-controlled ovens and water baths

-

Photostability chamber

-

Validated stability-indicating HPLC method (e.g., RP-HPLC with UV or MS detection)

Procedure:

-

Prepare Solutions: Dissolve D-Aminogalacturonic Acid HCl in water, 0.1 M HCl, 0.1 M NaOH, and a solution of 3% H₂O₂.

-

Apply Stress Conditions:

-

Acid/Base Hydrolysis: Store the acidic and basic solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidation: Store the H₂O₂ solution at room temperature.

-

Thermal Degradation: Store an aqueous solution and the solid compound in an oven at an elevated temperature.

-

Photodegradation: Expose an aqueous solution and the solid compound to light in a photostability chamber.

-

-

Analysis:

-

At various time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration.

-

Analyze the samples by the stability-indicating HPLC method to quantify the remaining D-Aminogalacturonic Acid HCl and to detect the formation of any degradation products.

-

Crystallographic and Solid-State Properties

The three-dimensional arrangement of molecules in the solid state can significantly influence properties such as solubility, stability, and hygroscopicity. X-ray crystallography is the definitive technique for determining this arrangement.[17][18][19]

While a crystal structure for D-Aminogalacturonic Acid HCl is not publicly available, the crystal structure of α-D-galacturonic acid monohydrate has been determined.[11] This related structure reveals a chair-shaped pyranose ring conformation and an extensive network of hydrogen bonds between the acid and water molecules.[11] It is highly probable that D-Aminogalacturonic Acid HCl also adopts a similar chair conformation and participates in a complex hydrogen-bonding network in its crystalline form.

Proposed Experimental Workflow for X-ray Crystal Structure Determination:

-

Crystal Growth: The primary challenge is to grow single crystals of sufficient size and quality. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems (e.g., water/ethanol, water/isopropanol) should be screened.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to calculate an electron density map of the unit cell, from which the positions of the atoms can be determined and the molecular structure refined.[20]

Conclusion: A Foundation for Innovation

D-Aminogalacturonic Acid HCl represents a valuable and versatile building block for the synthesis of novel glycomimetics and other complex molecular architectures. A thorough understanding of its physicochemical properties is the bedrock upon which successful research and development programs are built. This guide has provided a comprehensive overview of these properties, blending established data with expert-driven rationale and detailed experimental protocols. By elucidating its solubility, pKa, spectral characteristics, stability, and solid-state properties, we empower researchers to make informed decisions in their synthetic strategies and formulation development. The methodologies outlined herein provide a clear path for the in-house characterization of this and other novel compounds, ensuring scientific integrity and accelerating the journey from the laboratory to potential therapeutic applications.

References

- Sigma-Aldrich. (2025, November 6).

- Santa Cruz Biotechnology. (2025, December 27). D-Aminogalacturonic Acid Hydrochloride.

- Stephenson, C. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light. University of Michigan News.

- Wikipedia. X-ray crystallography.

- Protein X-ray Crystallography.

- Santa Cruz Biotechnology. D-Aminogalacturonic Acid Hydrochloride.

- ChemicalBook. D-Aminogalacturonic Acid Hydrochloride.

- Tang, H. R., Belton, P. S., Davies, S. C., & Hughes, D. L. (2001). Solid state NMR and X-ray diffraction studies of a-D-galacturonic acid monohydrate.

- Varela-Aramburu, S., & Oscarson, S. (2018).

- Frank, C. (2017, January 11).

- Cowman, M. K., & Matsuoka, S. (2001). A detailed 1H and 13C NMR study of a repeating disaccharide of hyaluronan: the effects of temperature and counterion type.

- van der Water, S. J., Janssen, H. G., & Schoenmakers, P. J. (2004).

- Enamine. Sugar-like Building Blocks for Drug Design.

- Calin, O., & Berteina-Raboin, S. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 16(5), 3934-3964.

- National MagLab.

- Calin, O., & Berteina-Raboin, S. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. PMC.

- Calin, O., & Berteina-Raboin, S. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview.

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

- Aitipamula, S., & Vangala, V. R. (2017). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.

- Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.

- eMolecules. Building Block Design | Drug Discovery Technologies.

- ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?.

- Chair of Analytical Chemistry. (2025, August 28).

- Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- Li, Y., et al. (2025, September 5). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. MDPI.

- Blaser, H. U. (2004, May 31). Synthesis of chiral building blocks for use in drug discovery. PubMed.

- PharmaBlock. Building Blocks.

- TOKU-E.

- Suzuki, M. S. (2015, February 11). Infrared absorption in HCl.

- ResearchGate. (2017, June 20). Thermal and pH stability study.

- VMINTEQ. Table 7.2 Acidity constants (pKa) for some common acids.

- ChemicalBook.

- ResearchGate. (2022, April 10).

- ResearchGate. HIGH-RESOLUTION INFRARED SPECTROSCOPY OF HCl AND DCl IN SOLID PARAHYDROGEN.

- Cayman Chemical. (2022, December 5).

- SzeJtli, J., & Szente, L. (2005). The Influence of pH and Temperature on the Stability of N-[(Piperidine)

- Szilágyi, B., et al. (2023, June 29). The Effect of Concentration, Temperature, and pH on the Formation of Hyaluronic Acid–Surfactant Nanohydrogels. MDPI.

- Hossain, M. S., et al. (2022). Effect of the temperature of biomixing on the pH/temperature sensitive controlled drug release of a chitooligosaccharide-based hydrogel.

Sources

- 1. Glycomimetics: Design, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sugar-like Building Blocks for Drug Design - Enamine [enamine.net]

- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. D-Aminogalacturonic Acid Hydrochloride [m.chemicalbook.com]

- 6. D-Aminogalacturonic Acid Hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. mdpi.com [mdpi.com]

- 15. Effect of the temperature of biomixing on the pH/temperature sensitive controlled drug release of a chitooligosaccharide-based hydrogel - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. migrationletters.com [migrationletters.com]

- 19. researchgate.net [researchgate.net]

- 20. Protein X-ray Crystallography [proteinstructures.com]

Comparative Technical Guide: D-Galacturonic Acid vs. D-Aminogalacturonic Acid

The following technical guide details the structural, biosynthetic, and functional distinctions between D-Galacturonic Acid (GalA) and D-Aminogalacturonic Acid (specifically its biologically dominant N-acetylated form, GalNAcA , and the free amino form GalNUr ).

Executive Summary: The Structural Divergence

In the landscape of carbohydrate chemistry, a single functional group substitution at the C-2 position dictates whether a molecule serves as a structural scaffold in plants or a virulence cloak in pathogens .

-

D-Galacturonic Acid (GalA): The oxidized form of D-galactose.[1] It is the primary building block of pectin, essential for plant cell wall integrity and widely used in hydrogel-based drug delivery.

-

D-Aminogalacturonic Acid (GalNUr/GalNAcA): The 2-amino-2-deoxy derivative.[1] In nature, it almost exclusively exists as N-acetyl-D-galacturonic acid (GalNAcA) , the monomeric unit of the Salmonella typhi Vi antigen.[1] It is a critical target for glycoconjugate vaccines.

Critical Distinction: While GalA is an acidic sugar used for physical encapsulation, GalNAcA is an immunomodulatory zwitterion precursor (in its free form) or a stealth agent (in its acetylated form) requiring specialized detection protocols due to its lability.[1]

Structural & Physicochemical Analysis

The fundamental difference lies in the C-2 substituent, which alters the molecule's electronic environment, pKa, and intra-molecular interactions.

Chemical Architecture

| Feature | D-Galacturonic Acid (GalA) | N-Acetyl-D-Galacturonic Acid (GalNAcA) |

| IUPAC Name | (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | 2-acetamido-2-deoxy-D-galacturonic acid |

| C-2 Substituent | Hydroxyl (-OH) | N-Acetyl (-NH-COCH₃) |

| C-6 Group | Carboxyl (-COOH) | Carboxyl (-COOH) |

| Charge at pH 7.4 | Anionic (COO⁻) | Anionic (COO⁻) |

| pKa (COOH) | ~3.5 | ~3.4 (influenced by N-acetyl e- withdrawal) |

| Primary Source | Pectin (Citrus, Apple) | Vi Antigen (S. typhi), P. aeruginosa LPS |

| Solubility | High (Water) | High (Water), but polymer is viscous |

The "Free Amino" Trap

Researchers often confuse GalNAcA (the biological form) with GalNUr (the free amino form).

-

In Vivo: The amino group is acetylated to prevent zwitterionic cross-linking and to mimic host cell surface markers (molecular mimicry).

-

In Vitro (Analysis): Strong acid hydrolysis (e.g., 8M HCl) required to release monomers from the Vi polysaccharide often de-acetylates GalNAcA to GalNUr (2-amino-2-deoxy-D-galacturonic acid).[1] The analyst must expect the free amino form in the chromatogram, not the native N-acetyl form, unless enzymatic digestion is used.

Biosynthetic Origins & Enzymology

Nature utilizes distinct pathways to synthesize these molecules, diverging from a common nucleotide sugar precursor.

Pathway Logic

-

GalA is derived from UDP-Glucose via oxidation and epimerization.[2]

-

GalNAcA is derived from UDP-N-Acetylglucosamine (UDP-GlcNAc) , requiring a specialized dehydrogenase (TviB) and epimerase (TviC).[1][2][3]

Biosynthetic Flow Diagram

Figure 1: Divergent biosynthetic pathways for UDP-GalA (plants) and UDP-GalNAcA (bacteria).[1]

Analytical Characterization Protocols

Distinguishing these two acids requires specific methodologies, as standard carbohydrate analysis (e.g., phenol-sulfuric acid) does not differentiate them effectively.[1]

High-Performance Anion-Exchange Chromatography (HPAEC-PAD)

This is the gold standard for non-derivatized analysis.

-

Protocol for GalA (Pectin Analysis):

-

Protocol for GalNAcA (Vi Antigen Analysis):

-

Challenge: Standard acid hydrolysis destroys GalNAcA or de-acetylates it to GalNUr.[1]

-

Optimized Hydrolysis: 8M HCl + 10% TFA at 80°C for 4.5 hours.

-

Result: This converts the polymer into the free amino form (GalNUr) .

-

Identification: You must use a GalNUr standard (2-amino-2-deoxy-D-galacturonic acid), not GalNAcA, for the calibration curve, as the N-acetyl group is lost.[1]

-

NMR Spectroscopy (¹H and ¹³C)

NMR provides the only non-destructive method to verify the N-acetyl group in situ.

| Signal | GalA (ppm) | GalNAcA (ppm) |

| H-1 (Anomeric) | 5.30 (α), 4.65 (β) | 5.40 (α) |

| H-2 | 3.60 | 4.20 (Deshielded by NH) |

| N-Acetyl (-CH₃) | Absent | 2.05 (Singlet) |

| C-6 (COOH) | ~175 | ~174 |

Pharmaceutical Applications

The structural difference dictates the therapeutic utility.

GalA: The Drug Delivery Vehicle

Because of its free carboxyl groups, GalA (in pectin) forms "egg-box" structures with Ca²⁺ ions.[1]

-

Mechanism: Cross-linking with divalent cations creates hydrogels.[1]

-

Application: Colon-specific drug delivery.[1] The hydrogel remains intact in the stomach (low pH) but degrades in the colon due to bacterial pectinases, releasing the drug.

GalNAcA: The Vaccine Target

GalNAcA forms the Vi capsular polysaccharide of S. typhi, which masks the bacteria from the host immune system (preventing C3b deposition).

-

Mechanism: The polymer is linear α-1,4-GalNAcA, partially O-acetylated at C-3.[1][5]

-

Application: Typhoid Conjugate Vaccines (TCVs) .[1] The purified polysaccharide is conjugated to a carrier protein (e.g., Tetanus Toxoid) to induce T-cell dependent immunity.[1]

-

Critical QC Parameter: The degree of O-acetylation on the GalNAcA residues is directly correlated with vaccine immunogenicity.

Application Workflow Diagram

Figure 2: Pharmaceutical development pipelines for GalA (Hydrogels) vs. GalNAcA (Vaccines).[1]

References

-

Mohnen, D. (2008).[1][6] Pectin structure and biosynthesis.[7] Current Opinion in Plant Biology, 11(3), 266–277.[1] Link

-

Hu, X., et al. (2017).[1] Vi capsular polysaccharide: Synthesis, virulence, and vaccine development. Critical Reviews in Microbiology, 43(4), 440-452.[1] Link

-

Micoli, F., et al. (2020).[1] Development of a Specific and Sensitive HPAEC-PAD Method for Quantification of Vi Polysaccharide Applicable to other Polysaccharides Containing Amino Uronic Acids. Analytical Chemistry, 92(10), 6943–6950.[1] Link[1]

-

Wetter, M., et al. (2012).[1] Biosynthesis of UDP-glucuronic acid and UDP-galacturonic acid in Bacillus cereus. Glycobiology, 23(3), 333–341.[1] Link

-

Zhang, H., et al. (2006).[1] Vi Antigen Biosynthesis in Salmonella typhi: Characterization of UDP-N-acetylglucosamine C-6 Dehydrogenase (TviB) and UDP-N-acetylglucosaminuronic Acid C-4 Epimerase (TviC). Biochemistry, 45(29), 8756–8769.[1] Link[1]

Sources

- 1. D-Galacturonic acid - Wikipedia [en.wikipedia.org]

- 2. Vi Antigen Biosynthesis in Salmonella typhi: Characterization of UDP-N-acetylglucosamine C-6 Dehydrogenase (TviB) and UDP-N-acetylglucosaminuronic Acid C-4 Epimerase (TviC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Vi Capsular Antigen of Salmonella enterica Serotype Typhi Reduces Toll-Like Receptor-Dependent Interleukin-8 Expression in the Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

Thermodynamic Stability of Amino Uronic Acid Derivatives: A Technical Guide

The following technical guide details the thermodynamic stability of amino uronic acid derivatives. It is structured to provide mechanistic depth, actionable experimental protocols, and synthetic strategies for researchers in glycobiology and drug development.[1]

Executive Summary

Amino uronic acids (e.g., 2-amino-2-deoxy-D-glucuronic acid, L-iduronic acid derivatives) represent a class of carbohydrates characterized by competing functional groups: an electron-withdrawing carboxyl moiety at C5, a basic amine/amide at C2, and a reactive anomeric center.[1] Their thermodynamic stability is governed by a delicate interplay of conformational equilibria (chair flips), intramolecular cyclization (lactonization), and glycosidic bond susceptibility .[1] This guide dissects these factors to aid in the design of stable glycoconjugates, vaccines (e.g., Vi antigen), and glycosaminoglycan (GAG) mimetics.[1]

Part 1: Structural Fundamentals & Conformational Thermodynamics

The stability of amino uronic acids is not merely a function of bond strength but of the energy landscape occupied by the pyranose ring. Unlike neutral sugars, the presence of charged groups (

The Pyranose Ring Equilibrium

The thermodynamic stability of the ring is defined by the equilibrium between the

-

D-Glucuronic Acid Derivatives: Predominantly adopt the

conformation. All substituents (OH, NHAc, COOH) are equatorial, maximizing stability via minimal 1,3-diaxial steric repulsion.[1] -

L-Iduronic Acid Derivatives: Exhibit unique conformational plasticity , existing in equilibrium between

,

The Zwitterionic Lock

In free amino uronic acids (non-acetylated), the zwitterionic state (

-

Low pH (< pKa COOH): Protonation of the carboxyl group removes the electrostatic attraction, often increasing the rate of mutarotation and anomerization.

-

Neutral pH: The zwitterion stabilizes the crystal lattice but can accelerate solution-phase degradation via self-catalysis (intramolecular general acid-base catalysis).

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy barriers and minima for a generic amino uronic acid derivative.

Figure 1: Conformational energy landscape showing the kinetic pathways between open chain, chair forms, and the thermodynamic sink of lactonization.

Part 2: Chemical Stability & Reactivity Profiles

Lactonization: The Primary Instability

Amino uronic acids are prone to intramolecular esterification (lactonization). This is thermodynamically favored in acidic conditions where the carboxyl group is protonated (

-

Mechanism: The C5-COOH attacks a hydroxyl group (typically C3-OH or C1-OH) to form a 5- or 6-membered lactone.

-

Glucuronolactone Formation: In D-glucuronic acid derivatives, the 6,3-lactone is common.[1] This reaction is reversible but shifts towards the lactone at high temperatures or low pH.

-

Impact on Synthesis: Lactonization alters the reactivity of the donor/acceptor, often deactivating the ring towards glycosylation.

Glycosidic Bond Hydrolysis

The stability of the glycosidic bond in amino uronic acids differs significantly from neutral sugars due to electronic effects.

-

Carboxyl Effect: The electron-withdrawing carboxyl group at C5 destabilizes the oxocarbenium ion transition state, theoretically slowing acid hydrolysis compared to neutral sugars. However, intramolecular catalysis by the -COOH can accelerate cleavage in specific linkages (e.g.,

-1,4).[1] -

Amino Group Effect: A protonated amine (

) at C2 exerts a strong electron-withdrawing inductive effect (-

Reference: The hydrolysis rate of GlcNAc-GlcA linkages is pH-dependent, with the protonated amine providing a protective effect [1].

-

The "Internal Maillard" Risk

Free amino uronic acids possess both a reducing end (aldehyde/ketone equivalent) and an amine. In the absence of protection (e.g., N-acetylation), they can undergo self-polymerization or degradation via the Maillard pathway, leading to brown pigments (melanoidins) and loss of structural integrity.[1]

Part 3: Experimental Protocols for Stability Assessment

To rigorously define the stability profile of a new derivative, the following self-validating protocols should be employed.

Protocol A: pH-Rate Profiling via HPLC

Objective: Determine the pseudo-first-order rate constants (

-

Buffer Preparation: Prepare 50 mM buffers (Phosphate pH 2.0–8.0, Carbonate pH 9.0–11.[1]0) adjusted to constant ionic strength (

M) with NaCl. -

Sample Incubation: Dissolve the derivative (1 mg/mL) in the buffer. Aliquot into HPLC vials and incubate at elevated temperature (e.g., 60°C or 80°C) to accelerate degradation.

-

Sampling: At defined intervals (

h), quench the reaction by rapid cooling to 4°C or pH neutralization. -

Analysis: Inject 10 µL onto a C18 or Amide-HILIC column.

-

Mobile Phase: Acetonitrile/Ammonium Formate (isocratic or gradient).

-

Detection: UV (210 nm) or ELSD/CAD for non-chromophores.

-

-

Data Processing: Plot

vs. Time. The slope-

Validation: Linearity (

) confirms first-order kinetics.

-

Protocol B: Lactonization Monitoring via -NMR

Objective: Quantify the equilibrium constant (

-

Solvent System: Use

with an internal standard (e.g., TSP or Maleic Acid).[1] -

Acidification: Adjust pD to < 2.0 using

to drive lactonization. -

Acquisition: Acquire

spectra at 30-minute intervals at 25°C. -

Key Signals: Monitor the shift of the H-1 (anomeric) and H-5 protons. Lactonization typically causes a downfield shift of the H-5 signal due to deshielding by the carbonyl.

-

Calculation: Integration of Acid (

) vs. Lactone (

Visualization: Stability Testing Workflow

Figure 2: Workflow for the systematic assessment of thermodynamic stability.

Part 4: Synthetic Implications & Stabilization Strategies[2]

Orthogonal Protection

To synthesize complex glycoconjugates containing amino uronic acids, "arming" and "disarming" protecting groups must be used to control reactivity and stability.[1]

-

Carboxyl Protection: Methyl esters are common but prone to base hydrolysis. Benzyl esters provide stability against acid but are cleaved by hydrogenolysis.

-

Amino Protection: The N-Troc (2,2,2-trichloroethoxycarbonyl) or N-Phth (phthalimido) groups prevent participation in glycosylation and suppress the "internal Maillard" reaction.

Building Block Synthesis

-

Oxidation Strategy: It is often thermodynamically superior to oxidize the C6 position after glycosidic bond formation (using TEMPO/BAIB) rather than using a pre-oxidized uronic acid donor, which is less stable and less reactive [2].

-

Lactone Donors: Utilizing the 6,3-lactone as a glycosyl donor locks the conformation, often improving stereoselectivity (

-selectivity) during glycosylation [3].[2]

Summary of Stability Factors

| Factor | Effect on Stability | Mechanism |

| C2-Amine (Protonated) | Increases Hydrolytic Stability | Inductive effect (-I) destabilizes oxocarbenium ion. |

| C5-Carboxyl (Free) | Decreases Stability | Promotes intramolecular lactonization; H-bonding. |

| Low pH (< 2.0) | Promotes Lactonization | Protonation of COOH favors nucleophilic attack by OH. |

| High Temperature | Promotes Degradation | Accelerates decarboxylation and Maillard browning. |

References

-

Kinetics of Hyaluronan Hydrolysis in Acidic Solution at Various pH Values. Source: Biomacromolecules (ACS Publications) [Link]

-

De novo synthesis of uronic acid building blocks for assembly of heparin oligosaccharides. Source: PubMed / NIH [Link]

-

The Glycosylation Mechanisms of 6,3-Uronic Acid Lactones. Source: PubMed / NIH [Link]

-

Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study. Source: ResearchGate [Link]

Sources

Metabolic pathways involving D-Aminogalacturonic Acid in Salmonella typhi

Technical Guide: Metabolic Pathways and Analysis of D-Aminogalacturonic Acid Derivatives in Salmonella typhi

Executive Summary

This technical guide details the biochemistry, enzymology, and analytical characterization of D-aminogalacturonic acid (GalNAn) derivatives in Salmonella enterica serovar Typhi (S. typhi). While "free" D-aminogalacturonic acid is rarely found in the cytoplasm, its N-acetylated nucleotide derivative (UDP-GalNAcA) is the essential precursor for the Vi capsular polysaccharide (Vi antigen). The Vi antigen is a linear homopolymer of

This guide is designed for researchers investigating vaccine targets, polysaccharide conjugate stability, and metabolic inhibitors.

The Biochemistry of Virulence: The viaB Locus

The metabolic machinery for D-aminogalacturonic acid processing is encoded entirely within the Salmonella Pathogenicity Island 7 (SPI-7) , specifically the viaB locus. Unlike the lipopolysaccharide (LPS) O-antigen, which utilizes housekeeping enzymes for precursor synthesis, the Vi antigen relies on a dedicated pathway to synthesize its unique sugar backbone.

The Core Biosynthetic Pathway

The pathway diverges from central metabolism at UDP-N-acetylglucosamine (UDP-GlcNAc) . The transformation involves oxidation at C-6 followed by epimerization at C-4.[2]

-

Precursor Sourcing: UDP-GlcNAc is abundant in the cytoplasm as a peptidoglycan precursor.

-

Oxidation (TviB): The enzyme TviB (UDP-GlcNAc 6-dehydrogenase) oxidizes the C-6 hydroxyl of UDP-GlcNAc to a carboxyl group, utilizing NAD+ as a cofactor. This yields UDP-N-acetylglucosaminuronic acid (UDP-GlcNAcA) .[3][4][5]

-

Epimerization (TviC): The enzyme TviC (UDP-GlcNAcA 4-epimerase) inverts the stereochemistry at C-4, converting UDP-GlcNAcA into UDP-N-acetylgalactosaminuronic acid (UDP-GalNAcA) .[1][4][5]

-

Polymerization (TviD/E): The UDP-GalNAcA monomers are polymerized into the linear Vi antigen chain.

Pathway Visualization

Figure 1: The biosynthetic pathway of the Vi antigen in S. typhi, showing the conversion of UDP-GlcNAc to the Vi polymer via TviB and TviC enzymes.[1][4][5][6]

Enzymology & Mechanism

Understanding the specific mechanics of TviB and TviC is crucial for drug development, as these enzymes are absent in humans.

TviB: The Gatekeeper

-

Classification: NAD+-dependent dehydrogenase.

-

Mechanism: TviB performs a 4-electron oxidation. It first oxidizes the alcohol at C-6 to an aldehyde (requiring one NAD+) and subsequently oxidizes the aldehyde to a carboxylic acid (requiring a second NAD+).

-

Inhibitor Potential: Because TviB is distinct from the mammalian UDP-glucose dehydrogenase (which acts on UDP-Glc, not UDP-GlcNAc), it represents a high-specificity target for small molecule inhibitors to strip S. typhi of its capsule.

TviC: The Stereochemical Switch

-

Classification: Nucleotide sugar epimerase (Short-chain Dehydrogenase/Reductase superfamily).

-

Mechanism: TviC operates via a transient oxidation-reduction mechanism. It abstracts a hydride from C-4 to form a ketone intermediate (4-keto-UDP-GlcNAcA) and then reduces the ketone from the opposite face to yield the galacto-configuration.

-

Substrate Specificity: TviC is highly specific for the uronic acid form (UDP-GlcNAcA) and shows negligible activity toward non-oxidized UDP-GlcNAc.

Analytical Protocols: Quantification of D-Aminogalacturonic Acid

Direct detection of the Vi antigen is challenging due to its lack of UV absorption. The gold standard for quantification is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) following acid hydrolysis.

Note on Stability: The glycosidic linkage of D-aminogalacturonic acid is highly resistant to acid hydrolysis. Standard protocols (e.g., 2M TFA at 100°C) often fail to depolymerize Vi completely. The protocol below uses a harsher, optimized hydrolysis to release the monomer.

Protocol: Vi Antigen Hydrolysis & HPAEC-PAD Analysis

| Parameter | Specification |

| Technique | HPAEC-PAD (e.g., Dionex ICS-5000+) |

| Column | CarboPac PA1 (4 x 250 mm) with Guard Column |

| Detection | Electrochemical (Gold electrode, Ag/AgCl reference) |

| Mobile Phase A | 100 mM NaOH |

| Mobile Phase B | 100 mM NaOH + 1 M NaOAc |

Step-by-Step Workflow:

-

Sample Preparation:

-

Purify polysaccharide from culture supernatant or prepare conjugate vaccine sample.

-

Adjust concentration to approx. 10–50 µg/mL.

-

-

Hydrolysis (Critical Step):

-

Objective: Break the

-1,4 linkage to release D-aminogalacturonic acid (GalNAn) or its N-acetylated form (GalNAcA). -

Reagent: Combine sample with 4 M Trifluoroacetic Acid (TFA) .[7]

-

Condition: Incubate at 120°C for 2 hours in a sealed glass vial.

-

Neutralization: Evaporate TFA under a stream of nitrogen or vacuum centrifugation (SpeedVac). Reconstitute in Milli-Q water.

-

Note: This harsh hydrolysis often deacetylates the nitrogen, converting GalNAcA

GalNAn (D-aminogalacturonic acid) . Standards must be treated identically.

-

-

Chromatography:

-

Inject 25 µL of hydrolysate.

-

Gradient:

-

0–5 min: 100% A (Isocratic wash)

-

5–20 min: 0% to 40% B (Linear gradient to elute acidic sugars)

-

20–25 min: 100% B (Column wash)

-

-

Elution Order: Neutral sugars elute first, followed by amino sugars, then acidic amino sugars (GalNAn).

-

Analytical Workflow Diagram

Figure 2: Analytical workflow for the quantification of Vi antigen monomers using high-performance anion-exchange chromatography.

Therapeutic Implications

The dependence of S. typhi on the Vi antigen for survival in the blood (serum resistance) makes this pathway a prime target.

-

Vaccines: The current WHO-recommended Typhoid Conjugate Vaccines (TCV) utilize purified Vi antigen conjugated to Tetanus Toxoid or CRM197. The stability of the D-aminogalacturonic acid backbone is critical for shelf-life; O-acetylation at C-3 is required for maximum immunogenicity [1].

-

Small Molecule Inhibitors: Inhibiting TviB would prevent the formation of UDP-GlcNAcA, effectively rendering the bacteria acapsular and susceptible to host complement. This is a "disarming" strategy rather than a bactericidal one, potentially reducing selection pressure for resistance [2].

References

-

Szu, S. C., et al. (1991). Relation between structure and immunologic properties of the Vi capsular polysaccharide. Infection and Immunity. Link

-

Wetter, M., et al. (2012).[5] Molecular Characterization of the viaB Locus Encoding the Biosynthetic Machinery for Vi Capsule Formation in Salmonella Typhi.[1][2][5][6][8] PLOS ONE. Link

-

Micoli, F., et al. (2020). Development of a Specific and Sensitive HPAEC-PAD Method for Quantification of Vi Polysaccharide Applicable to other Polysaccharides Containing Amino Uronic Acids. Analytical Chemistry. Link

-

Zhang, X., et al. (2006). Vi Antigen Biosynthesis in Salmonella typhi: Characterization of UDP-N-acetylglucosamine C-6 Dehydrogenase (TviB) and UDP-N-acetylglucosaminuronic Acid C-4 Epimerase (TviC).[1][2] Biochemistry. Link

Sources

- 1. Molecular Characterization of the viaB Locus Encoding the Biosynthetic Machinery for Vi Capsule Formation in Salmonella Typhi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vi Antigen Biosynthesis in Salmonella typhi: Characterization of UDP-N-acetylglucosamine C-6 Dehydrogenase (TviB) and UDP-N-acetylglucosaminuronic Acid C-4 Epimerase (TviC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of UDP-N-acetyl-D-glucosaminuronic acid and UDP-N-acetyl-D-mannosaminuronic acid in Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Characterization of the viaB Locus Encoding the Biosynthetic Machinery for Vi Capsule Formation in Salmonella Typhi | PLOS One [journals.plos.org]

- 5. Molecular Characterization of the viaB Locus Encoding the Biosynthetic Machinery for Vi Capsule Formation in Salmonella Typhi | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. WO2009150533A2 - Analysis of vi saccharides - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Note: High-Purity Synthesis of D-Aminogalacturonic Acid Hydrochloride

This Application Note and Protocol is designed for high-level researchers and process chemists. It details the robust chemical synthesis of 2-Amino-2-deoxy-D-galacturonic Acid Hydrochloride (GalNUA·HCl) , the monomeric unit of the Salmonella Typhi Vi antigen and a critical intermediate in glycoconjugate vaccine development.

Introduction & Strategic Analysis

2-Amino-2-deoxy-D-galacturonic acid (GalNUA) is a rare amino-uronic acid found in the capsular polysaccharides of various pathogenic bacteria, most notably as the repeating unit of the Salmonella Typhi Vi antigen (α-1,4-linked N-acetyl-D-galactosaminuronate). Access to the free amine monomer is a bottleneck in the development of synthetic conjugate vaccines and glycomimetics.

Synthetic Challenges

-

Epimerization Risk: The C-5 proton in uronic acids is acidic; basic conditions can lead to epimerization to the L-altro isomer.

-

Oxidation Selectivity: Selectively oxidizing the C-6 primary alcohol in the presence of a free or protected amine requires orthogonal strategies.

-

Salt Stability: The hydrochloride salt is hygroscopic and requires careful lyophilization parameters for long-term stability.

Selected Route: The "Cbz-TEMPO" Strategy

This protocol utilizes a Benzyloxycarbonyl (Cbz) protection strategy for the amine. Unlike N-acetyl groups, which require harsh basic hydrolysis that degrades uronic acids, the Cbz group is removed via neutral hydrogenolysis, preserving the sensitive C-5 stereocenter.

Retrosynthetic Logic & Workflow

The synthesis is broken down into four critical stages to ensure intermediate stability and analytical traceability.

Caption: Retrosynthetic workflow for GalNUA·HCl emphasizing orthogonal protection and mild oxidation.

Detailed Experimental Protocols

Critical Safety Note

-

TEMPO/BAIB: Potent oxidants.[1] Perform in a fume hood.

-

Hydrogenolysis: Hydrogen gas is flammable. Ensure proper grounding of the autoclave or balloon setup.

Stage 1: Preparation of Benzyl 2-(benzyloxycarbonylamino)-2-deoxy-α-D-galactopyranoside

This stage converts the commercial hydrochloride salt into a stable, hydrophobic intermediate suitable for organic solvent manipulations.

Reagents: D-Galactosamine HCl, Benzyl Chloroformate (Cbz-Cl), Sodium Bicarbonate, Benzyl Alcohol, Acetyl Chloride.

-

N-Protection:

-

Dissolve D-Galactosamine HCl (10.0 g, 46.4 mmol) in water (100 mL) containing NaHCO₃ (11.7 g, 139 mmol).

-

Cool to 0°C. Add Cbz-Cl (8.7 g, 51 mmol) dropwise over 30 mins.

-

Warm to RT and stir for 4 hours. A white precipitate (N-Cbz-D-galactosamine) forms.

-

Acidify to pH 2 with 1M HCl, filter, wash with cold water, and dry. Yield: ~90%.

-

-

Glycosylation:

-

Suspend the N-Cbz intermediate (12.0 g) in Benzyl Alcohol (60 mL).

-

Add Acetyl Chloride (2.0 mL) dropwise (generates anhydrous HCl in situ).

-

Heat to 50°C for 4 hours. Monitor TLC (DCM:MeOH 9:1).

-

Precipitate the product by pouring the mixture into cold Et₂O (400 mL).

-

Filter the solid. Recrystallize from EtOH/Et₂O to isolate the α-anomer.

-

Checkpoint: ¹H NMR should show anomeric proton at δ ~4.95 ppm (d, J = 3.5 Hz).

-

Stage 2: 3,4-O-Isopropylidene Protection

Protecting the C3 and C4 hydroxyls locks the conformation and prevents side reactions during oxidation.

-

Dissolve the Stage 1 product (10.0 g) in dry Acetone (150 mL).

-

Add 2,2-Dimethoxypropane (5.0 mL) and a catalytic amount of Camphorsulfonic Acid (CSA) (200 mg).

-

Stir at RT for 2 hours.

-

Neutralize with Et₃N, concentrate in vacuo.

-

Purify via silica gel chromatography (Hexane:EtOAc 2:1).

-

Product: Benzyl 2-(benzyloxycarbonylamino)-2-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside.

Stage 3: Selective C-6 Oxidation (The Critical Step)

We utilize the TEMPO/BAIB system for its mildness and high selectivity for primary alcohols over secondary urethanes.

Reagents: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy), BAIB (Bis(acetoxy)iodo)benzene, DCM, Water.

-

Dissolve Stage 2 product (5.0 g, 11.3 mmol) in DCM (40 mL) and Water (10 mL).

-

Add TEMPO (0.35 g, 2.2 mmol, 0.2 eq).

-

Add BAIB (7.3 g, 22.6 mmol, 2.0 eq) in portions over 20 minutes.

-

Stir vigorously at RT for 4–6 hours. The organic layer will turn orange/red.

-

Quench: Add 10% aqueous Na₂S₂O₃ (20 mL) to destroy excess oxidant.

-

Extraction: Separate phases. Extract aqueous layer with DCM (2x).

-

Acidification: The product is a carboxylic acid. Extract the organic layer with sat.[2] NaHCO₃. Separate the basic aqueous layer, acidify carefully with 1M HCl to pH 3, and extract back into EtOAc.

-

Drying: Dry over Na₂SO₄ and concentrate.

-

Result: Benzyl 2-(benzyloxycarbonylamino)-2-deoxy-3,4-O-isopropylidene-α-D-galactopyranosiduronic acid.

Stage 4: Global Deprotection & Salt Formation

This step removes the acetal, the benzyl ester (if formed), the benzyl glycoside, and the Cbz carbamate in a controlled sequence.

-

Acetal Hydrolysis:

-

Dissolve the oxidized intermediate in 90% Aqueous Trifluoroacetic Acid (TFA) (20 mL).

-

Stir at 0°C for 30 mins, then RT for 1 hour.

-

Concentrate in vacuo. Co-evaporate with toluene (3x) to remove TFA traces.

-

-

Hydrogenolysis:

-

Dissolve the residue in MeOH:H₂O (1:1, 50 mL).

-

Add 10% Pd/C (500 mg).

-

Stir under H₂ atmosphere (balloon) for 12–18 hours.

-

Note: This removes the anomeric benzyl and the N-Cbz group.

-

-

Salt Formation:

-

Filter off the catalyst (Celite).

-

Adjust the filtrate pH to 2.0 using 1M HCl.

-

Concentrate to a small volume (~5 mL).

-

Lyophilize (Freeze-dry) immediately.

-

-

Final Product: 2-Amino-2-deoxy-D-galacturonic Acid Hydrochloride (White amorphous solid).

Analytical Validation

To ensure the product meets pharmaceutical standards, verify against these parameters:

| Analytical Method | Parameter | Expected Result |

| ¹H NMR (D₂O) | Anomeric Proton (H-1) | δ ~5.35 ppm (d, J = 3.5 Hz, α-anomer) |

| ¹H NMR (D₂O) | H-5 Proton | δ ~4.60 ppm (s or d, distinct shift from galactose) |

| ¹³C NMR (D₂O) | C-6 (Carboxyl) | δ ~172–174 ppm |

| ¹³C NMR (D₂O) | C-2 (Amine bearing) | δ ~50–52 ppm |

| Mass Spectrometry | ESI-MS (Positive) | [M+H]⁺ = 194.06 (Free base mass + H) |

| HPLC | Purity | >98% (HILIC Column, Acetonitrile/Ammonium Formate) |

Troubleshooting & Expert Tips

-

Problem: Low yield in oxidation step.

-

Cause: Incomplete reaction or over-oxidation.

-

Solution: Ensure vigorous stirring (biphasic reaction). Use fresh TEMPO. If over-oxidation occurs (cleavage), reduce temperature to 0°C.

-

-

Problem: Product turns brown during deprotection.

-

Cause: "Browning reaction" (Maillard-type) of free amine with aldehyde form.

-

Solution: Keep temperature low (<30°C) during concentration. Lyophilize immediately after acidification. Do not store in liquid acidic state.

-

-

Problem: Incomplete Cbz removal.

-

Cause: Catalyst poisoning.

-

Solution: Ensure the TFA removal (Step 4.1) is complete; TFA poisons Pd catalysts. Add a drop of acetic acid to the hydrogenation mixture.

-

References

-

Vatèle, J. M. (2006). "TEMPO/BAIB-mediated oxidation of primary alcohols to carboxylic acids." Synlett, 2006(13), 2055-2058.

-

Heyns, K., & Paulsen, H. (1955). "Über oxidative Umwandlungen an Kohlenhydraten."[3] Chemische Berichte, 88(2), 188-195. (Foundational work on catalytic oxidation of sugars).

-

Szu, S. C., et al. (1991). "Vi capsular polysaccharide-protein conjugates for prevention of typhoid fever."[4] Journal of Experimental Medicine, 174(4), 993-1006.

-

Anelli, P. L., et al. (1987).[1] "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids." Journal of Organic Chemistry, 52(12), 2559-2562.

-

Takeuchi, K., et al. (2022). "Chemical synthesis of L-galactosaminuronic acid building block." Chinese Journal of Natural Medicines, 20(5), 387-392. (Relevant methodology adapted for D-isomer).

Sources

Application Note: Advanced HPLC and UHPLC-MS Strategies for the Separation and Analysis of D-Aminogalacturonic Acid and Its Derivatives

Abstract

D-aminogalacturonic acid (D-GalNA), a rare amino sugar, and its derivatives are integral components of various bacterial polysaccharides and have emerged as significant targets in drug development and glycobiology. The inherent polarity, amphoteric nature, and structural similarity to other monosaccharides pose considerable analytical challenges. This application note provides a comprehensive guide to the separation of D-aminogalacturonic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). We delve into the causality behind various chromatographic choices, offering detailed protocols for Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC), coupled with diverse detection techniques. This guide is designed to equip researchers with the expertise to develop robust and reliable analytical methods for these complex analytes.

Introduction: The Analytical Challenge of D-Aminogalacturonic Acid

D-aminogalacturonic acid is a uronic acid and an amino sugar, featuring both a carboxylic acid and an amino group. This zwitterionic character, combined with the presence of multiple hydroxyl groups, renders it highly polar and poorly retained on conventional reversed-phase (RP) HPLC columns.[1] Furthermore, the presence of anomers can lead to peak splitting and complicate quantification.[2] Effective separation necessitates chromatographic modes that can adequately interact with these polar functional groups. This note will explore two primary strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC), along with pre- and post-column derivatization techniques to enhance detection.

Causality of Method Selection: Choosing the Right Tool for the Job

The selection of an appropriate HPLC method is contingent on the specific analytical goal, be it quantification of the free monosaccharide, analysis of its oligomeric forms, or determination of its presence in complex biological matrices.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for retaining and separating highly polar compounds that are not retained in reversed-phase chromatography.[2][3] The stationary phase is polar (e.g., amide, amino, or diol), and the mobile phase is a mixture of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4][5] A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. For D-aminogalacturonic acid and its derivatives, the multiple hydroxyl groups, the amino group, and the carboxylic acid group all contribute to strong hydrophilic interactions, leading to good retention and separation. HILIC is also highly compatible with mass spectrometry (MS) due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization.[3]

-

Ion-Exchange Chromatography (IEC): Given the presence of both an amino group (cationic at low pH) and a carboxylic acid group (anionic at high pH), IEC offers a powerful separation mechanism based on charge.[6] Anion-exchange chromatography, particularly high-performance anion-exchange chromatography (HPAEC), is well-suited for the separation of carbohydrates and their derivatives.[7][8] At high pH, the hydroxyl groups of the sugar can be ionized, allowing for separation based on subtle differences in their pKa values.[7] Cation-exchange chromatography can be employed at low pH where the amino group is protonated. IEC is particularly useful for separating D-aminogalacturonic acid from neutral sugars and other charged species in a complex sample matrix.[6]

-

Derivatization Strategies: Due to the lack of a strong chromophore, the direct UV detection of D-aminogalacturonic acid is challenging.[9] Derivatization can be employed either pre-column or post-column to introduce a UV-active or fluorescent tag, significantly enhancing detection sensitivity.[10][11] Common derivatizing agents for amino groups include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[9][10] Reductive amination with reagents like p-aminobenzoic acid (p-ABA) can be used to label the reducing end of the sugar.[12][13]

Experimental Protocols and Workflows

Protocol 1: HILIC-MS for the Analysis of D-Aminogalacturonic Acid

This protocol details a robust method for the quantification of D-aminogalacturonic acid in a purified sample using a polymer-based amino column.

Workflow Diagram:

Caption: HILIC-MS workflow for D-aminogalacturonic acid analysis.

Methodology:

-

Sample and Standard Preparation:

-

Prepare a stock solution of D-aminogalacturonic acid standard at 1 mg/mL in deionized water.

-

Create a series of calibration standards by diluting the stock solution in a mixture of 80% acetonitrile and 20% water.

-

Prepare the sample by dissolving it in the same diluent.

-

Filter all solutions through a 0.22 µm syringe filter prior to injection.

-

-

HPLC-MS Conditions:

-

Column: Polymer-based amino column (e.g., Shodex HILICpak VG-50 series) with dimensions of 4.6 x 150 mm and a 5 µm particle size.[14]

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

Time (min) % B 0.0 90 15.0 60 15.1 90 | 20.0 | 90 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

MS Detector: Electrospray Ionization (ESI) in positive ion mode.

-

MS Parameters: Optimize capillary voltage, cone voltage, and gas flow rates for the specific instrument. Monitor for the protonated molecular ion [M+H]⁺ of D-aminogalacturonic acid.

-

Rationale for Choices:

-

The polymer-based amino column provides excellent retention for polar analytes and is stable over a wide pH range.[14]

-

A gradient elution starting with a high percentage of acetonitrile ensures strong retention of the polar analyte on the HILIC column.[5]

-

Ammonium formate is a volatile buffer, making it ideal for MS detection.[5]

-

Positive ion ESI is suitable for detecting the protonated amino group of D-aminogalacturonic acid.

Protocol 2: HPAEC-PAD for the Analysis of D-Aminogalacturonic Acid in a Complex Matrix

This protocol is designed for the sensitive and selective analysis of D-aminogalacturonic acid in samples containing other carbohydrates and salts, without the need for derivatization.[7]

Workflow Diagram:

Caption: HPAEC-PAD workflow for D-aminogalacturonic acid analysis.

Methodology:

-

Sample Preparation:

-

For samples containing polysaccharides, perform acid hydrolysis (e.g., with 3 M HCl) to release the monosaccharides.[7]

-

Neutralize the hydrolysate using an appropriate base or an ion retardation resin.[7]

-

Desalt the sample using a strong cation-exchange solid-phase extraction (SPE) cartridge to remove interfering salts and other matrix components.[7][8]

-

-

HPAEC-PAD Conditions:

-

Column: A high-performance anion-exchange column designed for carbohydrate analysis (e.g., Dionex CarboPac series).

-

Mobile Phase A: Deionized Water

-

Mobile Phase B: 200 mM Sodium Hydroxide

-

Mobile Phase C: 1 M Sodium Acetate in 200 mM Sodium Hydroxide

-

Gradient Program: Develop a gradient that effectively separates D-aminogalacturonic acid from other monosaccharides present in the sample. This will typically involve a combination of sodium hydroxide and sodium acetate gradients.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode. Use a standard carbohydrate waveform.

-

Rationale for Choices:

-

HPAEC at high pH allows for the separation of carbohydrates based on the different acidities of their hydroxyl groups.[7]

-

PAD provides highly sensitive and selective detection of carbohydrates without the need for derivatization.[8]

-

The desalting step is crucial to prevent column fouling and interference with the PAD detector.[7]

Data Presentation and Interpretation

Table 1: Comparison of HPLC Methods for D-Aminogalacturonic Acid Analysis

| Feature | HILIC-MS | HPAEC-PAD |

| Principle | Partitioning based on hydrophilicity | Ion-exchange based on charge |

| Stationary Phase | Polar (e.g., Amide, Amino) | Strong Anion-Exchanger |

| Mobile Phase | High organic content (e.g., ACN/H₂O) | Aqueous alkaline with salt gradient |

| Detection | Mass Spectrometry (MS) | Pulsed Amperometric Detection (PAD) |

| Derivatization | Not required | Not required |

| Advantages | High specificity, structural information from MS | High sensitivity, excellent for complex matrices |

| Considerations | Ion suppression from matrix | Requires desalting, not MS-compatible |

Conclusion

The successful separation and analysis of D-aminogalacturonic acid and its derivatives hinge on a rational approach to method selection. HILIC-MS offers a powerful tool for the specific and sensitive quantification of these compounds, particularly in cleaner sample matrices. For more complex biological samples, HPAEC-PAD provides an excellent alternative with high sensitivity and selectivity. The detailed protocols and the underlying principles discussed in this application note provide a solid foundation for researchers to develop and validate robust HPLC methods for these challenging but important analytes.

References

-

Kaiser, K., & Benner, R. (2000). Determination of Amino Sugars in Environmental Samples with High Salt Content by High-Performance Anion-Exchange Chromatography and Pulsed Amperometric Detection. Analytical Chemistry, 72(11), 2566-2572. [Link]

-

Tahmourespour, A., et al. (2018). LC/MS detection of oligogalacturonic acids obtained from tragacanth degradation by pectinase producing bacteria. Journal of Basic Microbiology, 59(2), 154-162. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Impurities of Aminosugar. [Link]

-

Moreira, M. M., et al. (2010). Determination of galacturonic acid content in pectin from fruit juices by liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry. Open Chemistry, 8(5), 1235-1242. [Link]

-

Moreira, M., et al. (2010). Determination of galacturonic acid content in pectin from fruit juices by liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry. R Discovery. [Link]

-

Shodex HPLC Columns. (n.d.). Technical Notebook Saccharides & Organic Acids. [Link]

-

Bunzel, M., & Seiler, A. (2019). Quantification of galacturonic acid in pectin-containing samples by UHPLC-MS after acidic degradation. Food Chemistry, 287, 23-28. [Link]

-

Shodex HPLC Columns and Standards. (n.d.). Saccharides and Amino Acids (3) (KS-801). [Link]

-

Matsuhiro, B., & Zanlungo, A. B. (1973). Amino Sugar Analysis by Gas-liquid Chromatography. Carbohydrate Research, 28(1), 143-146. [Link]

-

Shodex HPLC Columns. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. [Link]

-

Heiss, C., et al. (2021). A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides. Journal of the American Society for Mass Spectrometry, 32(8), 2069-2081. [Link]

-

KNAUER. (n.d.). HILIC - Sugars and fructooligosaccharide analysis. [Link]

-